molecular formula C28H32N4O5S B1671107 Edonentan CAS No. 210891-04-6

Edonentan

Cat. No.: B1671107
CAS No.: 210891-04-6
M. Wt: 536.6 g/mol
InChI Key: ORJRYNKVKJAJPY-UHFFFAOYSA-N
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Description

Edonentan is a highly selective endothelin receptor antagonist, specifically targeting the endothelin A receptor. It is a biphenylsulfonamide compound with the molecular formula C28H32N4O5S . This compound is primarily used in the management of cardiovascular diseases, particularly for its vasodilatory properties.

Scientific Research Applications

Edonentan has a wide range of scientific research applications:

Mechanism of Action

Edonentan is an endothelin receptor antagonist (ERA), a class of drugs that block endothelin receptors . Patients with certain diseases have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue . This compound blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects .

Future Directions

Endothelin receptor antagonists (ERAs), like Edonentan, have been proposed as a therapeutic strategy to reduce proteinuria and slow the progression of kidney disease . The use of ET A receptor-specific antagonists and/or combining them with sodium-glucose cotransporter 2 inhibitors (SGLT2i) has been proposed to prevent edemas, the main ERAs-related deleterious effect . The use of a dual angiotensin-II type 1/endothelin receptor blocker (sparsentan) is also being evaluated to treat kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Edonentan involves multiple steps, starting with the preparation of protected precursors. One common method involves reductive amination followed by alkylation of a protected aldehyde . The desmethyl precursor is then reacted with methyl iodide, followed by deprotection and purification using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Edonentan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Edonentan: this compound is unique due to its high selectivity for the endothelin A receptor, with an 80,000-fold selectivity over the endothelin B receptor . This high selectivity makes it particularly effective in targeting specific pathways involved in cardiovascular diseases without affecting other endothelin receptor-mediated processes.

Properties

IUPAC Name

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5/h7-15H,16-17H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRYNKVKJAJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175320
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210891-04-6
Record name Edonentan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210891046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDONENTAN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5016F5ZH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the title product of Step F in 300 ml of CH2Cl2 at 0° C., triethylamine (6.17 g, 60.96 mmol) was added and stirred for 5 minutes. To the mixture, t-butylacetyl chloride (3.98 g, 29.57 mmol) was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 10 minutes and at room temperature for 1 hr. 100 ml 10% aqueous NaHSO4 was added. The aqueous layer was extracted with 100 ml CH2Cl2. The combined organic extracts were washed with 100 ml H2O, 50 ml brine, dried and concentrated. The residue was chromatographed on silica gel using 60:40:1 hexane/EtOAc/AcOH to provide the title product of this Example (13.10 g, 80% for two steps) as a white solid. melting point=120-128° C. (amorphous).
Name
title product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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